1-o-Tolylprop-2-en-1-ol
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Overview
Description
1-(o-tolyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of propargylic alcohol, featuring a tolyl group attached to the propargylic carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(o-tolyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of o-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product .
Industrial Production Methods
Industrial production of 1-(o-tolyl)prop-2-en-1-ol typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
1-(o-tolyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: o-tolylpropenal or o-tolylpropanoic acid.
Reduction: 1-(o-tolyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(o-tolyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(o-tolyl)prop-2-en-1-ol depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(p-tolyl)prop-2-en-1-ol: Similar structure but with a para-tolyl group.
1-(m-tolyl)prop-2-en-1-ol: Similar structure but with a meta-tolyl group.
Propargyl alcohol: Lacks the tolyl group, simpler structure.
Uniqueness
1-(o-tolyl)prop-2-en-1-ol is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to its para and meta counterparts. This structural difference can lead to variations in physical properties, chemical reactivity, and biological activity .
Properties
CAS No. |
39627-62-8 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(2-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7,10-11H,1H2,2H3 |
InChI Key |
OPCZQNWWXIQJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C=C)O |
Origin of Product |
United States |
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